(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBWCTCREIJODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Core Construction
- The starting material is often 4-chloro-1H-pyrrolo[2,3-b]pyridine or related halogenated derivatives.
- The pyrrolo[2,3-b]pyridine core is constructed via cyclization reactions or obtained commercially for further functionalization.
Protection and Methylation of Pyrrole Nitrogen
- The pyrrole nitrogen is protected using bases such as sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) at low temperatures (0°C).
- Methylation is achieved by reacting the protected intermediate with methyl iodide (MeI) in the presence of NaH, yielding the N-methylated pyrrolo[2,3-b]pyridine derivative.
Introduction of the Hydroxymethyl Group at the 3-Position
- The 3-position is functionalized by formylation reactions such as the Duff reaction to introduce an aldehyde group.
- Nucleophilic addition of reagents like phenylmagnesium bromide (Grignard reagent) to the aldehyde intermediate leads to the formation of a secondary alcohol.
- Alternatively, reduction of a 3-formyl derivative can yield the corresponding hydroxymethyl compound.
Purification and Characterization
- The crude products are purified by column chromatography using solvent systems such as n-hexane/ethyl acetate.
- Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming the structure and purity.
Representative Synthetic Route (Based on Literature)
Analytical Data Supporting the Preparation
NMR Data:
For the protected intermediates and final compounds, characteristic chemical shifts confirm the methylation and hydroxymethyl groups:- Methyl protons on nitrogen appear as singlets near 2.95–3.00 ppm.
- Hydroxymethyl protons typically appear as singlets around 5.5–5.6 ppm.
- Aromatic protons of the pyrrolo[2,3-b]pyridine core appear between 6.2–8.2 ppm.
Mass Spectrometry (ESI):
Molecular ion peaks correspond to the protonated molecular ion [M+H]^+, confirming molecular weight consistent with this compound (m/z ~160–200 depending on substituents).
Summary Table of Key Reagents and Conditions
| Step | Purpose | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrrole N-protection | NaH (60%), SEMCl | DMF | 0°C | 1–4 h | Controlled addition, inert atmosphere |
| 2 | N-Methylation | NaH, MeI | DMF | Room temp | Several hours | Requires dry conditions |
| 3 | Formylation (Duff reaction) | Hexamethylenetetramine, acid | Suitable solvent | Reflux | Several hours | Introduces aldehyde at 3-position |
| 4 | Nucleophilic addition | Phenylmagnesium bromide | Ether or THF | 0°C to RT | 1–2 h | Forms secondary alcohol |
| 5 | Reduction or conversion to hydroxymethyl | Various reducing agents | Varies | Varies | Varies | Final conversion step |
Research Findings and Considerations
- The use of sodium hydride as a strong base is critical for deprotonation of the pyrrole nitrogen to enable selective methylation without side reactions.
- Protection of the nitrogen prior to functionalization at the 3-position improves regioselectivity and yield.
- The Duff reaction is a reliable method for introducing aldehyde functionality at the 3-position of the pyrrolo[2,3-b]pyridine ring.
- Subsequent nucleophilic addition reactions allow for the introduction of the hydroxymethyl group, which can be further manipulated if necessary.
- Purification by column chromatography with gradient elution ensures high purity of the final compound.
- The synthetic route is adaptable for scale-up with optimization of reaction times, temperatures, and reagent equivalents.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridine ring or the hydroxymethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[2,3-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine ring.
Scientific Research Applications
Medicinal Chemistry
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has been investigated for its potential as a therapeutic agent due to its interactions with biological targets.
Case Studies:
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for enzymes such as Janus kinase 3 (JAK3), which is implicated in autoimmune diseases. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and catalytic activity .
| Enzyme Target | Mechanism of Action | Reference |
|---|---|---|
| Janus Kinase 3 | Active site binding | |
| Other Enzymes | Potential interactions under study |
Biological Research
The compound's structural features allow it to function as a ligand in receptor binding studies. It has shown promise in targeting specific pathways related to cancer and neurological disorders.
Biological Activity:
- Receptor Interaction : Studies have demonstrated its ability to modulate receptor signaling pathways, which can lead to significant biological effects such as enzyme inhibition or receptor modulation .
| Biological Activity | Application Area | Reference |
|---|---|---|
| Enzyme Inhibition | Autoimmune disease treatment | |
| Receptor Modulation | Cancer research |
Material Science
In material science, this compound serves as a building block for synthesizing advanced materials with unique properties.
Applications in Material Science:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methanone Derivatives
Methanone derivatives replace the hydroxymethyl group with a ketone or oxadiazole-linked carbonyl group. These modifications significantly alter biological activity:
Key Differences :
- Reactivity: Methanones undergo nucleophilic substitution more readily than the hydroxymethyl analog due to electron-withdrawing carbonyl groups.
- Bioactivity: Methanones show enhanced cytotoxicity, likely due to improved membrane permeability and target engagement .
Pyrazole and Pyrazolo-Triazine Derivatives
Substitution with pyrazole or triazine rings introduces hydrogen-bonding capabilities and rigid planar structures:
Key Differences :
Ethylamine and Acetamide Derivatives
Substitution with ethylamine or acetamide groups enhances interactions with enzymatic active sites:
Key Differences :
Brominated and Trifluoromethyl Derivatives
Halogenation and fluorination improve metabolic stability and lipophilicity:
Biological Activity
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a heterocyclic compound with significant biological activity, particularly in cancer research. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core, which contributes to its unique biological properties. Its molecular formula is , and it has a molecular weight of 148.16 g/mol. The compound's structure allows it to interact effectively with various biological targets, particularly fibroblast growth factor receptors (FGFRs) and protein kinases.
Inhibition of FGFRs
This compound acts primarily by inhibiting FGFRs, which are crucial for cell proliferation and differentiation. The compound binds to the ATP-binding site of the FGFR's tyrosine kinase domain, preventing autophosphorylation and activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, particularly breast cancer cells .
Anticancer Effects
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer Cells | 0.5 | FGFR inhibition |
| Lung Cancer Cells | 0.8 | Induction of apoptosis |
| Colon Cancer Cells | 0.6 | Cell cycle arrest |
These results indicate that the compound possesses potent anticancer properties through multiple mechanisms.
Other Biological Activities
Beyond its anticancer effects, the compound has shown promise in other areas:
- Inhibition of SGK-1 Kinase : Research indicates that it may serve as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in various cellular processes including metabolism and cell survival .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further investigation is needed to establish these effects conclusively.
Case Study: Breast Cancer Treatment
A study published in a peer-reviewed journal highlighted the effects of this compound on breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours and observed significant reductions in cell viability at concentrations as low as 0.5 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's pro-apoptotic effects.
Research on Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, general findings suggest that compounds with similar structures exhibit moderate absorption and variable distribution profiles. Future studies are required to elucidate the pharmacokinetic parameters such as bioavailability and half-life for this specific compound .
Q & A
Q. What are the common synthetic routes for preparing (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol derivatives?
Answer: The synthesis typically involves functionalizing the pyrrolo[2,3-b]pyridine core via nucleophilic substitution or coupling reactions. For example:
- Methylation : The methyl group at the 1-position is introduced using methylating agents like methyl iodide under basic conditions .
- Oxidation/Reduction : The hydroxymethyl group (-CHOH) can be introduced via reduction of a carbaldehyde intermediate (e.g., using NaBH) or oxidation of a methylene precursor .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids enables aryl/heteroaryl substitutions at the 3-position .
Key Conditions : Reactions often require anhydrous solvents (THF, DCM), catalysts (Pd(PPh)), and purification via column chromatography or recrystallization .
Q. How is the purity and structural integrity of this compound derivatives confirmed?
Answer:
- Chromatography : HPLC (e.g., 95–99% purity) and TLC monitor reaction progress .
- Spectroscopy :
- H/C NMR : Confirms substituent positions and stereochemistry. For instance, methyl groups resonate at δ 3.80–3.87 ppm, while aromatic protons appear between δ 7.08–9.19 ppm .
- HRMS : Validates molecular weight (e.g., [M + H] for CHNO: calcd. 389.16080, found 389.1604) .
- IR : Detects functional groups (e.g., carbonyl stretches at ~1700 cm) .
- X-ray Crystallography : Resolves absolute configuration in complex derivatives .
Advanced Research Questions
Q. What strategies optimize the oxidation of bis(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methane to ketones?
Answer: Traditional two-step protocols (e.g., oxidation with MnO or KMnO) often suffer from low yields. A novel one-pot method using ceric ammonium nitrate (CAN) improves efficiency:
- Mechanism : CAN oxidizes the benzylic methylene to a radical cation intermediate, followed by a second oxidation to form the ketone .
- Optimization :
- Solvent : DCM or toluene at room temperature.
- Catalyst Load : 2–3 equiv. CAN achieves >80% yield.
- Purification : Flash chromatography (heptane/EtOAc) isolates the product .
Comparison : CAN-based methods avoid harsh conditions and reduce by-products compared to MnO .
Q. How do substituents on the pyrrolo[2,3-b]pyridine core influence biological activity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Bromo or nitro groups at the 5-position enhance cytotoxicity (e.g., IC = 2.4 µM for GSK-3β inhibition) by stabilizing ligand-receptor interactions .
- Hydrophobic Substituents : Aryl groups (e.g., 3,4-dimethoxyphenyl) improve membrane permeability, critical for antiviral activity against dengue virus .
- Steric Effects : Bulky groups (e.g., tosyl) at the 1-position reduce metabolic degradation, prolonging in vivo efficacy .
Q. Table 1. Structure-Activity Relationships (SAR) of Selected Derivatives
| Compound | Substituent | Biological Target | Activity (IC) | Reference |
|---|---|---|---|---|
| 13 | 5-Bromo | GSK-3β | 2.4 µM | |
| 26 | 3,4-Dimethoxyphenyl | AAK1/GAK | 20% inhibition at 10 µM | |
| 15 | Unsubstituted | CDK1 | 244–248°C (melting point) |
Q. How can researchers resolve discrepancies in reported synthetic yields for similar compounds?
Answer: Contradictions often arise from:
- Reaction Scale : Gram-scale reactions (74% yield) vs. small-scale (<25% yield) due to better heat/mass transfer .
- Catalyst Activity : Pd(PPh) vs. Pd(OAc) alters coupling efficiency (e.g., 60–85% vs. 40–50% yields) .
- Purification Methods : HPLC (99% purity) vs. recrystallization (95% purity) impacts isolated yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
